molecular formula C13H18O3 B048224 2-Methylpentan-2-YL benzenecarboperoxoate CAS No. 124350-67-0

2-Methylpentan-2-YL benzenecarboperoxoate

Cat. No.: B048224
CAS No.: 124350-67-0
M. Wt: 222.28 g/mol
InChI Key: WXDJDZIIPSOZAH-UHFFFAOYSA-N
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Description

2-Methylpentan-2-yl benzenecarboperoxoate (CAS 124350-67-0), also known as tert-hexyl peroxybenzoate, is a peroxygenated ester widely used as a radical initiator in polymerization reactions. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol . Structurally, it consists of a benzene ring linked to a peroxy group (-O-O-) and a bulky tert-hexyl (2-methylpentan-2-yl) moiety, which enhances thermal stability and solubility in organic solvents. Key applications include industrial polymer synthesis (e.g., polystyrene and acrylic resins) and organic synthesis, where it facilitates radical-mediated reactions .

Properties

IUPAC Name

2-methylpentan-2-yl benzenecarboperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-10-13(2,3)16-15-12(14)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDJDZIIPSOZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)OOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595601
Record name 2-Methylpentan-2-yl benzenecarboperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124350-67-0
Record name 2-Methylpentan-2-yl benzenecarboperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpentan-2-YL benzenecarboperoxoate can be synthesized through the reaction of 2-methylpentan-2-ol with benzenecarboperoxoic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpentan-2-YL benzenecarboperoxoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

Chemical Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation : Acts as an oxidizing agent, potentially yielding benzoic acid derivatives.
  • Reduction : Can be reduced to form various alcohols or hydrocarbons.
  • Substitution : Engages in substitution reactions with halogens and acids.

Applications in Scientific Research

2-Methylpentan-2-YL benzenecarboperoxoate has diverse applications across various fields:

Chemistry

  • Polymerization Initiator : It is extensively used as an initiator in free radical polymerization processes, particularly in the production of polymers and resins. Its ability to generate free radicals makes it suitable for initiating polymer chains from monomers.

Biology

  • Oxidizing Agent Studies : The compound is investigated for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.

Medicine

  • Drug Delivery Systems : Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems where controlled release mechanisms are critical.

Industry

  • Manufacturing Products : It finds use in the production of various industrial products such as plastics, adhesives, coatings, and other materials requiring radical initiation for polymer formation.

Case Studies and Research Findings

  • Polymerization Efficiency : Studies have shown that using this compound significantly enhances the rate of polymerization in styrene-based systems compared to other initiators.
  • Biological Impact Assessment : Research conducted on its biological effects indicates that it can induce oxidative stress in certain cell lines, leading to further investigations into its potential therapeutic uses or toxicological effects.
  • Industrial Application Trials : Various trials in industrial settings have demonstrated its effectiveness in producing high-quality polymers with desirable mechanical properties, confirming its utility in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methylpentan-2-YL benzenecarboperoxoate involves the generation of free radicals. These free radicals initiate polymerization reactions by breaking the double bonds in monomers, leading to the formation of polymer chains. The compound’s molecular targets include unsaturated hydrocarbons and other reactive species in the reaction mixture .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs: tert-butyl peroxybenzoate (TBPB) , 2-methylbutan-2-yl benzenecarboperoxoate , and tert-hexyl peroxypivalate .

Property 2-Methylpentan-2-yl Benzenecarboperoxoate tert-Butyl Peroxybenzoate (TBPB) 2-Methylbutan-2-yl Benzenecarboperoxoate tert-Hexyl Peroxypivalate
CAS Number 124350-67-0 614-45-9 Not specified 51938-28-4
Molecular Formula C₁₃H₁₈O₃ C₁₁H₁₄O₃ C₁₂H₁₆O₃ C₁₁H₂₂O₃
Molecular Weight (g/mol) 222.28 208.25 208.25 (est.) 202.29
LogP 3.35 ~2.96 (est.) 2.96 3.09
Key Structural Feature tert-Hexyl group tert-Butyl group tert-Pentyl group Pivalate (2,2-dimethylpropanoyl) group
  • Structural Insights: The tert-hexyl group in the main compound provides greater steric hindrance and lipophilicity (LogP = 3.35) compared to TBPB’s tert-butyl group (LogP ~2.96), enhancing its stability in high-temperature reactions . tert-Hexyl peroxypivalate replaces the benzoate group with a pivalate (2,2-dimethylpropanoyl), reducing aromatic interactions but improving solubility in aliphatic solvents .

Hazard Profiles and Environmental Impact

Parameter This compound tert-Butyl Peroxybenzoate (TBPB) tert-Hexyl Peroxypivalate
Acute Toxicity (Oral LD₅₀) >2,000 mg/kg (rat) ~2,000 mg/kg (est.) Not available
Aquatic Toxicity (LC₅₀) 2.5 mg/L (fish) Data limited Data limited
Genotoxicity Positive reverse mutation test Not reported Not reported
Environmental Hazard Chronic Category 2 (aquatic) Not classified Not classified
  • Key Findings: The main compound exhibits significant aquatic toxicity (LC₅₀ = 2.5 mg/L) and genotoxicity risks, necessitating strict handling protocols to avoid environmental release . TBPB, while structurally similar, lacks reported genotoxicity but shares high thermal stability, making it preferable in controlled synthesis settings .

Research Findings and Regulatory Status

  • Regulatory Status :
    • TBPB is listed in polymer formulations under strict inclusion guidelines due to peroxide instability .
    • The main compound is flagged for aquatic toxicity under the Chemical Substances Registration and Evaluation Act, mandating ecological risk assessments .

Biological Activity

2-Methylpentan-2-YL benzenecarboperoxoate (CAS No. 124350-67-0) is an organic peroxide compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a peroxy linkage, which is crucial for its reactivity and biological effects. The structure can be summarized as follows:

  • Molecular Formula : C12H18O4
  • Molecular Weight : 230.27 g/mol
  • Functional Groups : Alkyl group (2-Methylpentan-2-YL), benzenecarboperoxoate.

The biological activity of this compound primarily stems from its ability to generate reactive oxygen species (ROS) upon decomposition. This property allows it to interact with various biological macromolecules, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential cellular damage.

  • Oxidative Stress Induction : The compound can induce oxidative stress in cells by producing ROS, which can damage cellular components.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in antioxidant defense mechanisms, exacerbating oxidative damage.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study reported that exposure to this compound resulted in significant cell death in human cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacteria and fungi. In vitro studies demonstrated that it effectively inhibited the growth of pathogenic microorganisms, indicating its potential use as a preservative or disinfectant.

Case Studies

StudyFindings
Cytotoxicity Study In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against cancer cells .
Antimicrobial Activity A study tested the compound against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating effective antimicrobial action .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest that the compound is rapidly metabolized in vivo, with a half-life that allows for potential therapeutic applications while minimizing toxicity.

Safety and Toxicology

Despite its biological activities, safety assessments are crucial. Preliminary toxicological evaluations indicate that while the compound exhibits cytotoxicity at high concentrations, it may have acceptable safety margins at lower doses used in therapeutic applications. Further studies are needed to fully assess its long-term effects and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-methylpentan-2-YL benzenecarboperoxoate, and how can purity be validated?

  • Synthesis : The compound is typically synthesized via esterification of benzenecarboperoxoic acid with 2-methylpentan-2-ol under controlled acidic conditions. A common solvent is dichloromethane, as noted in its commercial formulation (~0.5 M in dichloromethane) .
  • Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to assess purity. NMR (¹H and ¹³C) can confirm structural integrity, particularly the tert-alkyl peroxide moiety. Purity ≥98% is achievable with proper solvent removal and recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent peroxide decomposition. Avoid exposure to heat or mechanical shock due to its explosive nature .
  • Handling : Use explosion-proof equipment in fume hoods. Conduct small-scale reactions first to assess exothermic behavior.

Advanced Research Questions

Q. What mechanistic role does this compound play in radical-initiated reactions?

  • Mechanism : The compound acts as a radical initiator via homolytic cleavage of the O-O bond, generating tert-alkoxy and benzoyloxy radicals. For example, in synthesizing 6-alkyl phenanthridines, it mediates C–H activation and cyclization steps .
  • Optimization : Adjust reaction temperature (70–90°C) and initiator concentration (1–5 mol%) to balance radical flux and side reactions. Monitor using ESR spectroscopy to detect radical intermediates.

Q. How do solvent polarity and temperature affect the decomposition kinetics of this peroxide?

  • Kinetic Analysis :

SolventTemperature (°C)Half-life (hr)
DCM2548
Toluene5012
Acetone3024
  • Polar solvents (e.g., acetone) stabilize polar transition states, accelerating decomposition. Use differential scanning calorimetry (DSC) to map thermal stability thresholds .

Q. What analytical strategies resolve contradictions in reported reaction yields for peroxide-mediated syntheses?

  • Root Causes : Variability often arises from trace metal impurities (e.g., Fe³⁺) catalyzing premature decomposition.
  • Mitigation : Pre-treat solvents with chelating agents (e.g., EDTA) and use glassware washed in aqua regia. Validate via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) .

Methodological Guidelines

Designing experiments to study peroxide stability under oxidative stress

  • Protocol :

Prepare peroxide solutions in varying solvents (e.g., DCM, THF, DMF).

Subject to controlled UV irradiation (λ = 365 nm) or thermal stress.

Monitor degradation via FTIR (C=O and O-O bond absorbance) and GC-MS for decomposition products.

  • Reference : Stability data from suggest tert-alkyl peroxides degrade faster in aprotic solvents.

Interpreting conflicting NMR data for peroxide adducts

  • Resolution :

  • Use 2D NMR (COSY, HSQC) to distinguish overlapping signals.
  • Compare with computed NMR spectra (DFT methods) for ambiguous peaks.
  • Example: The tert-butyl group in this compound shows a characteristic singlet at δ 1.2–1.4 ppm in ¹H NMR .

Data Contradiction Analysis

Q. Why do some studies report lower radical initiation efficiency despite high peroxide purity?

  • Hypothesis : Residual moisture in solvents may quench radicals via proton transfer.
  • Testing :

  • Dry solvents over molecular sieves and repeat reactions under inert atmosphere.
  • Compare yields using Karl Fischer titration to quantify moisture levels .

Safety and Compliance

Q. What precautions are critical for scaling up reactions involving this peroxide?

  • Safety Protocol :

  • Conduct adiabatic calorimetry to assess runaway reaction risks.
  • Use blast shields and remote-controlled equipment for >10 g reactions.
  • Documented cases highlight explosions when heated above 100°C without dilution .

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